molecular formula C17H29N3O4 B15144644 Vildagliptin (dihydrate)

Vildagliptin (dihydrate)

Cat. No.: B15144644
M. Wt: 339.4 g/mol
InChI Key: MVOBUCAQTXEOGS-OGDHSBAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin (dihydrate) is an oral anti-hyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. By inhibiting the DPP-4 enzyme, vildagliptin increases the levels of incretin hormones, which in turn enhance the secretion of insulin and suppress the release of glucagon .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves a multi-step process starting from L-proline. The initial step involves the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .

Industrial Production Methods: Industrial production of vildagliptin follows similar synthetic routes but is optimized for higher yields and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Vildagliptin undergoes various chemical reactions, including hydrolysis and oxidation. The primary metabolic pathway involves hydrolysis to an inactive metabolite .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and enzymes.

    Oxidation: Can be induced using oxidizing agents under controlled conditions.

Major Products: The major product formed from the hydrolysis of vildagliptin is an inactive metabolite, which is excreted primarily through the kidneys .

Mechanism of Action

Vildagliptin exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, vildagliptin enhances their activity, leading to increased insulin secretion and decreased glucagon release. This results in improved glycemic control .

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate

InChI

InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12?,13?,14-,16?,17?;;/m0../s1

InChI Key

MVOBUCAQTXEOGS-OGDHSBAZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.